molecular formula C7H6ClN B3047452 2-Chloro-6-vinylpyridine CAS No. 1396762-22-3

2-Chloro-6-vinylpyridine

Cat. No.: B3047452
CAS No.: 1396762-22-3
M. Wt: 139.58 g/mol
InChI Key: IUEMCGINYQQLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-vinylpyridine is a chloro-substituted pyridine derivative characterized by a chlorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 6-position of the pyridine ring. The vinyl group introduces electron-withdrawing effects and π-conjugation, which may influence reactivity, stability, and intermolecular interactions compared to other substituents .

Properties

CAS No.

1396762-22-3

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

2-chloro-6-ethenylpyridine

InChI

InChI=1S/C7H6ClN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2

InChI Key

IUEMCGINYQQLEY-UHFFFAOYSA-N

SMILES

C=CC1=NC(=CC=C1)Cl

Canonical SMILES

C=CC1=NC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Chloro-6-vinylpyridine and related chloro-pyridine derivatives:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Vinyl (-CH=CH₂) C₇H₅ClN 138.58* Hypothesized use in polymerization or drug intermediates. Predicted reactivity due to vinyl conjugation. -
2-Chloro-6-methoxypyridine Methoxy (-OCH₃) C₆H₅ClNO 143.56 High similarity (0.83) to (2-Chloro-6-methoxypyridin-3-yl)methanol. Used in pharmaceutical intermediates .
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) Trichloromethyl (-CCl₃) C₆H₃Cl₄N 230.91 Agrochemical nitrification inhibitor. High thermal stability; regulated due to environmental persistence .
6-Chloromethyl-2-cyanopyridine Chloromethyl (-CH₂Cl) C₇H₅ClN₂ 152.58 Boiling point: ~280.8°C (predicted). Intermediate in heterocyclic synthesis .
2-Chloro-5-cyanopyridine Cyano (-CN) C₆H₃ClN₂ 138.56 CAS 33252-28-6. Used in cross-coupling reactions .
2-Chloro-6-phenylpyridine-3-carbonitrile Phenyl (-C₆H₅) C₁₂H₇ClN₂ 218.65 Planar molecular structure; retains pyridine aromaticity despite substituents .

Notes:

  • Steric and Electronic Effects :
    • Vinyl vs. Methoxy : The vinyl group’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, altering reaction kinetics in nucleophilic substitutions .
    • Trichloromethyl : Imparts strong electron-withdrawing and steric hindrance, making nitrapyrin resistant to microbial degradation .
  • Thermal Properties: Nitrapyrin’s high molecular weight and chlorine content contribute to its stability, whereas chloromethyl derivatives (e.g., 6-Chloromethyl-2-cyanopyridine) may decompose at elevated temperatures .
  • Aromaticity : Substituents like phenyl (in 2-Chloro-6-phenylpyridine-3-carbonitrile) minimally disrupt the pyridine ring’s aromaticity, preserving planar geometry .

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